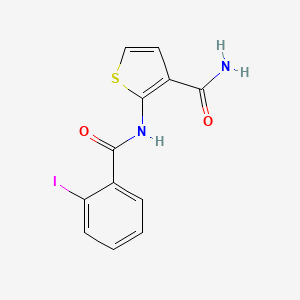

2-(2-Iodobenzamido)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

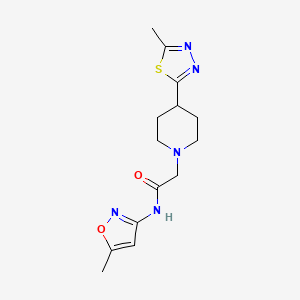

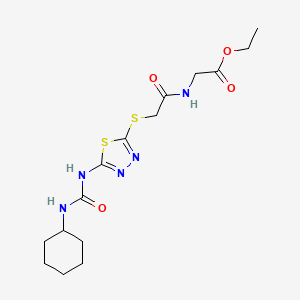

“2-(2-Iodobenzamido)thiophene-3-carboxamide” is a chemical compound with the molecular formula C12H8INO3S and a molecular weight of 373.17 . It is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . This process results in the formation of thiophene-2-carboxamide derivatives substituted with various functional groups .Molecular Structure Analysis

The molecular structure of “2-(2-Iodobenzamido)thiophene-3-carboxamide” includes a thiophene ring, an iodobenzamido group at the 2-position, and a carboxamide group at the 3-position . The InChI code for this compound is 1S/C12H8INO3S/c13-9-4-2-1-3-7(9)10(15)14-11-8(12(16)17)5-6-18-11/h1-6H,(H,14,15)(H,16,17) .Chemical Reactions Analysis

Thiophene-2-carboxamide derivatives, including “2-(2-Iodobenzamido)thiophene-3-carboxamide”, can undergo various chemical reactions. For instance, they can participate in cyclization reactions with precursor compounds to form new derivatives .It has a molecular weight of 373.17 . The compound is stored at room temperature .

Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

Development of Antimicrobial Agents : Studies have demonstrated the synthesis of tetrahydrothieno[2,3-c]pyridine-3-carboxamides and hexahydrocycloocta[b]thiophene-3-carboxamides by molecular modification of known antimycobacterial molecules. Among these compounds, specific derivatives showed significant activity against Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents (Nallangi et al., 2014).

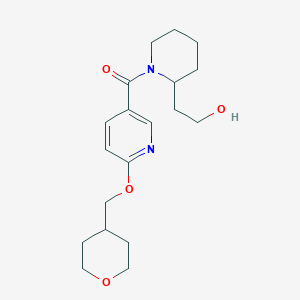

Inhibition of Urokinase-Type Plasminogen Activator : A study presented the efficient synthesis of novel 4-substituted benzo[b]thiophene-2-carboxamidines, which selectively inhibit urokinase-type plasminogen activator. These compounds represent a new class of synthetic uPA inhibitors, suggesting their potential application in cancer treatment (Bridges et al., 1993).

Chemical Synthesis and Material Science

Palladium-Catalyzed Synthesis : Research into the palladium-catalyzed aminocarbonylation of iodoalkenyl and iodoaryl compounds has provided an efficient method for preparing a set of dicarboxamides. This synthesis method has implications for the development of novel materials and chemicals with specific functional properties (Carrilho et al., 2015).

Metal Complexes with Antibacterial Activities : The synthesis and characterization of Co(II), Ni(II), Cu(II), and Zn(II) complexes with thiophene-2-carboxamide-derived compounds have been explored. These metal complexes have shown enhanced antibacterial activity compared to their ligands, particularly against E. coli, demonstrating their potential as antibacterial agents (Sumrra et al., 2016).

Propiedades

IUPAC Name |

2-[(2-iodobenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IN2O2S/c13-9-4-2-1-3-7(9)11(17)15-12-8(10(14)16)5-6-18-12/h1-6H,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGKLTBHOXHIMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C(=O)N)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Iodobenzamido)thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methoxy-3-[4-(2-methoxy-phenyl)-piperazine-1-carbonyl]-chromen-2-one](/img/structure/B2713559.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one](/img/no-structure.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylpropan-1-one](/img/structure/B2713564.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2713565.png)

![ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2713572.png)

![(E)-2-cyano-N-(4-ethylphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2713574.png)

![N-(2,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2713578.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2713580.png)